molecular formula C8H7FN2O B1462568 2-(4-Amino-2-fluorophenoxy)acetonitrile CAS No. 1094831-72-7

2-(4-Amino-2-fluorophenoxy)acetonitrile

Cat. No.: B1462568
CAS No.: 1094831-72-7
M. Wt: 166.15 g/mol
InChI Key: CXWRBPGIPGWKFF-UHFFFAOYSA-N
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Description

2-(4-Amino-2-fluorophenoxy)acetonitrile is an organic compound with the molecular formula C8H7FN2O It is a derivative of acetonitrile, featuring an amino group and a fluorine atom attached to a phenoxy ring

Scientific Research Applications

2-(4-Amino-2-fluorophenoxy)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-fluorophenoxy)acetonitrile typically involves the following steps:

    Nitrile Formation: The starting material, 4-amino-2-fluorophenol, undergoes a nucleophilic substitution reaction with chloroacetonitrile in the presence of a base such as potassium carbonate. This reaction forms the desired nitrile compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-fluorophenoxy)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted phenoxyacetonitriles.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-fluorophenoxy)acetonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The fluorine atom can enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Amino-2-chlorophenoxy)acetonitrile: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-Amino-2-bromophenoxy)acetonitrile: Similar structure but with a bromine atom instead of fluorine.

    2-(4-Amino-2-methylphenoxy)acetonitrile: Similar structure but with a methyl group instead of fluorine.

Uniqueness

2-(4-Amino-2-fluorophenoxy)acetonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, stability, and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

2-(4-amino-2-fluorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-7-5-6(11)1-2-8(7)12-4-3-10/h1-2,5H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWRBPGIPGWKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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